Caramiphen
Overview
Description
Caramiphen is an anticholinergic drug used in the treatment of Parkinson’s disease . It is also used in combination with phenylpropanolamine as a cough suppressant and nasal decongestant to treat symptoms associated with respiratory illnesses such as cold, allergies, hay fever, and sinusitis .
Molecular Structure Analysis
Caramiphen has the molecular formula C18H27NO2 and a molar mass of 289.419 g/mol . The IUPAC name for Caramiphen is 2-(Diethylamino)ethyl 1-phenylcyclopentanecarboxylate . The InChI is InChI=1S/C18H27NO2/c1-3-19(4-2)14-15-21-17(20)18(12-8-9-13-18)16-10-6-5-7-11-16/h5-7,10-11H,3-4,8-9,12-15H2,1-2H3 .Scientific Research Applications
Neuroprotection Against Nerve Agents
Caramiphen has been studied for its neuroprotective efficacy against behavioral seizures and neuropathology induced by nerve agents like soman. It acts as a muscarinic antagonist with potent anticonvulsant properties, which may contribute to its protective effects in nerve agent exposure scenarios .
Treatment of Basal Ganglions Diseases
Caramiphen hydrochloride has been utilized in the treatment of diseases of the basal ganglions. In a study conducted at Montefiore Hospital, caramiphen was administered to 43 patients, showing promising results in managing conditions related to these brain structures .
Mechanism of Action
Target of Action
Caramiphen is primarily a muscarinic antagonist . It binds to the sigma-1 receptor with an IC50 value of 25 nM . The muscarinic receptors are a type of G protein-coupled receptor that are widely distributed in the body and play various roles, including regulation of heart rate and smooth muscle contraction .
Mode of Action
As a muscarinic antagonist, caramiphen works by blocking the action of acetylcholine, a neurotransmitter that transmits signals in the nervous system . By inhibiting the action of acetylcholine, caramiphen can reduce the activity of the parasympathetic nervous system, which controls bodily functions such as heart rate, digestion, and salivation .
Biochemical Pathways
As a muscarinic antagonist, it is likely to affect pathways involving acetylcholine and its receptors
Result of Action
Caramiphen has been used in the treatment of Parkinson’s disease and as a cough suppressant and nasal decongestant . Its anticholinergic action can help to reduce the symptoms of Parkinson’s disease, such as tremors and muscle stiffness . As a cough suppressant and nasal decongestant, it can help to alleviate symptoms associated with respiratory illnesses .
Future Directions
There are studies investigating the neuroprotective efficacy of Caramiphen against behavioral seizures and neuropathology induced by nerve agents . These studies provide a promising outlook on future development of subunit-specific GIRK modulators to regulate neuronal excitability in a brain region-specific manner .
properties
IUPAC Name |
2-(diethylamino)ethyl 1-phenylcyclopentane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2/c1-3-19(4-2)14-15-21-17(20)18(12-8-9-13-18)16-10-6-5-7-11-16/h5-7,10-11H,3-4,8-9,12-15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFAIGZWCDGNZGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C1(CCCC1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0022729 | |
Record name | Caramiphen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0022729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Caramiphen | |
CAS RN |
77-22-5 | |
Record name | Caramiphen | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77-22-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Caramiphen [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077225 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Caramiphen | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11504 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Caramiphen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0022729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Caramiphen | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.922 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CARAMIPHEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97J7NP0XJY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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